molecular formula C9H10O2 B145981 3'-Methoxyacetophenone CAS No. 586-37-8

3'-Methoxyacetophenone

Cat. No. B145981
CAS RN: 586-37-8
M. Wt: 150.17 g/mol
InChI Key: BAYUSCHCCGXLAY-UHFFFAOYSA-N
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Patent
US07084155B2

Procedure details

Reaction of 1-(3-methoxy-phenyl)-ethanone (5.0 g, 33.30 mmol), acetic acid (1.9 mL, 33.30 mmol), and bromine (1.9 mL, 38.30 mmol) followed by recrystallisation from cold EtOAc/Hexane gave the title compound (2.5 g, 33%) as a yellow powder. 1H NMR (300 MHz, CDCl3) δ 3.87 (s, 3H), 4.46 (s, 2H), 7.16 (d, 1H, J=8.4 Hz), 7.63 (dd, 1H, J=8.1, 8.1 Hz), 7.52 (s, 1H), 7.56 (d, 1H, J=7.5 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=[O:11])[CH3:10])[CH:6]=[CH:7][CH:8]=1.C(O)(=O)C.[Br:16]Br>>[Br:16][CH2:10][C:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)=O
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.9 mL
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by recrystallisation from cold EtOAc/Hexane

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.